molecular formula C9H11NO2S B6254981 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid CAS No. 933741-53-8

2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid

Cat. No.: B6254981
CAS No.: 933741-53-8
M. Wt: 197.3
InChI Key:
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Description

2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound that features a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with cyclohexanone and ethyl cyanoacetate, which undergoes a series of reactions to form the desired benzothiazole ring . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the benzothiazole ring.

Scientific Research Applications

2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid exerts its effects involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid
  • 4-methyl-2-oxo-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl-1,2-dihydropyridine-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid is unique due to its specific substitution pattern on the benzothiazole ring. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

933741-53-8

Molecular Formula

C9H11NO2S

Molecular Weight

197.3

Purity

95

Origin of Product

United States

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